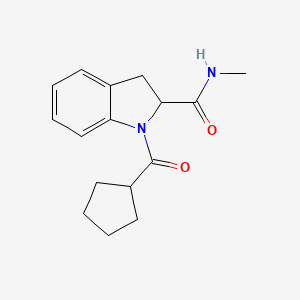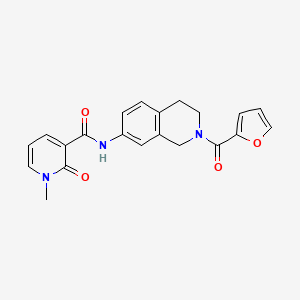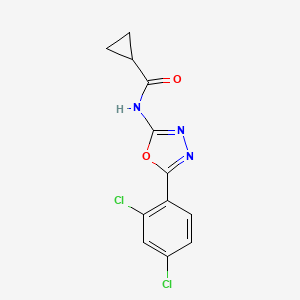
1-(cyclopentanecarbonyl)-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(cyclopentanecarbonyl)-N-methylindoline-2-carboxamide, also known as CPIC, is a synthetic compound used in scientific research. It is a member of the indoline family of compounds and has been studied for its potential therapeutic applications. CPIC has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of novel derivatives with substituents in various positions, contributing to the development of new chemical entities with potential biological activities (Aghekyan et al., 2009).
Formation of Lactams and Lactones : It reacts with substituted propargyl alcohols to form lactams and lactones, demonstrating its versatility in organic synthesis and potential applications in drug development (Selvaraj, Debnath, & Swamy, 2019).
Gold-Catalyzed Cycloisomerization : The compound undergoes cycloisomerization under specific catalysis, leading to the formation of complex structures useful in medicinal chemistry (England & Padwa, 2008).
Biological and Pharmacological Studies
Sigma 1 Ligands : Derivatives of the compound have been studied for their potential as sigma 1 ligands, which are important in understanding various neuropsychiatric disorders (Calderon et al., 1994).
Cytotoxic Activity : Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures have been synthesized using the compound and evaluated for cytotoxic activities, highlighting its relevance in cancer research (Deady et al., 2000).
Synthesis of Antihypertension Drugs : It serves as a precursor in the synthesis of antihypertension drugs, indicating its importance in the development of cardiovascular therapeutics (Peyrot et al., 2001).
Chemical and Physical Properties Studies
Aromatic Stabilization Energies : Studies on equilibrium acidities and aromatic stabilization energies of cyclic carboxamides and related structures have utilized the compound, contributing to the understanding of its chemical behavior (Bordwell & Fried, 1991).
Synthesis of Isoindolin-1-one Derivatives : The compound is involved in the synthesis of isoindolin-1-one derivatives, which are important in medicinal chemistry for their diverse biological activities (Pathare et al., 2016).
Anti-inflammatory Effects : Studies on the anti-inflammatory effects of related compounds have shown potential therapeutic applications in inflammation-related disorders (Torres et al., 1999).
Design of Novel PARP-1 Inhibitors : Quinoline-8-carboxamides, related to the compound, have been designed as inhibitors of Poly(ADP-ribose)polymerase-1, an enzyme target in various therapeutic areas (Lord et al., 2009).
Antiproliferative Activity : Its derivatives have been evaluated for antiproliferative activity against cancer cell lines, underlining its potential in anticancer drug discovery (Lu et al., 2021).
Antimicrobial Activity : Novel derivatives have shown promising antimicrobial activity, expanding its application in the development of new antimicrobial agents (Devarasetty et al., 2019).
properties
IUPAC Name |
1-(cyclopentanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMNVFZMPUEFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2779553.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)


![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2779570.png)

